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Compound of Interest

Compound Name: 4-Methyl-1-indanone

Cat. No.: B1352297

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 4-Methyl-1-indanone, a key intermediate in the synthesis of various biologically active
molecules. This document details the expected spectroscopic data from Proton and Carbon-13
Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). Experimental protocols for acquiring this data are also provided to ensure
reproducibility and accuracy in laboratory settings.

Molecular Structure and Properties

4-Methyl-1-indanone is a bicyclic aromatic ketone with the following key properties:

Property Value

Molecular Formula C10H100

Molecular Weight 146.19 g/mol

CAS Number 24644-78-8

Physical Form Solid, white to yellow crystalline powder
Melting Point 94-96 °C
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Below is a diagram of the molecular structure of 4-Methyl-1-indanone with atom numbering for

reference in the NMR data interpretation.

Caption: Molecular structure of 4-Methyl-1-indanone.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Methyl-1-indanone

based on its chemical structure and data for analogous compounds.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons

Chemical Shift (9,

Coupling Constant

Multiplicity

ppm) (J, Hz)
H-2 (2H) ~27 ~6.0
H-3 (2H) ~3.0 ~6.0
H-5 (1H) ~7.3 ~75
H-6 (1H) ~75 ~75
H-7 (1H) ~76 ~75
4-CHs (3H) ~2.4

Note: Predicted values. Actual experimental values may vary slightly.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Carbon Chemical Shift (6, ppm)
C-1 (C=0) ~ 207
C-2 ~ 36
C-3 ~25
C-3a ~ 135
C-4 ~ 138
C-5 ~ 127
C-6 ~ 133
C-7 ~ 124
C-7a ~ 154
4-CHs ~19

Note: Predicted values based on structure and related compounds. Actual experimental values
may vary slightly.

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm~2) Intensity
C=0 (Aryl Ketone) ~ 1700 - 1680 Strong

C-H (Aromatic) ~ 3100 - 3000 Medium

C-H (Aliphatic) ~ 3000 - 2850 Medium-Strong
C=C (Aromatic) ~ 1600 - 1450 Medium-Weak

Mass Spectrometry (MS)
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m/z Proposed Fragment Relative Abundance
146 [M]* (Molecular lon) High

131 [M - CHs]* Medium

118 [M - COJ* High

117 [M - CHOJ* Medium

90 [C7He]* Medium

89 [C7Hs]* Medium

Note: Fragmentation patterns are predicted based on the structure and typical behavior of
indanones. The base peak is expected to be either the molecular ion or the fragment resulting
from the loss of CO.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 4-Methyl-1-
indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-1-indanone in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.
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o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

o Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS
signal at O ppm.

o Integrate all signals to determine the relative number of protons.

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Typical parameters: pulse angle of 45-90°, a wider spectral width than for *H NMR, and a
relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

o

Process the FID similarly to the *H spectrum.

[¢]

Calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCIs at
77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

o Sample Preparation: Place a small amount of the solid 4-Methyl-1-indanone powder directly
onto the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample using the ATR pressure clamp to ensure good contact with
the crystal.
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o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm~L,
o The spectrum is usually recorded in the range of 4000-400 cm~1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 4-Methyl-1-indanone (approximately 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

e Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5 or
equivalent) and an electron ionization (El) source.

e GC Conditions:
o Injector Temperature: 250 °C.

o Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,
then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to 4-Methyl-1-indanone in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
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and the fragmentation pattern.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-Methyl-1-indanone.

Characterization Workflow
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Caption: Workflow for Spectroscopic Characterization.

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352297#spectroscopic-characterization-of-4-methyl-

1-indanone]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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